![molecular formula C23H19N3O2S B12444944 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12444944.png)
2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves several steps. One common synthetic route starts with phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions. The intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and aniline derivatives to afford the final product .
Analyse Chemischer Reaktionen
2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of alkaline phosphatase, an enzyme involved in various physiological processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with DNA and proteins have been explored, providing insights into its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For example, as an alkaline phosphatase inhibitor, it binds to the enzyme’s active site, preventing its normal function. Molecular docking studies have shown that the compound exhibits strong binding affinity to the target protein, which is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide include other oxadiazole derivatives such as:
- 5-phenyl-1,3,4-oxadiazole-2-thione
- 5-benzyl-1,3,4-oxadiazole-2-thione
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy)phthalonitrile
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its benzylsulfanyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C23H19N3O2S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-benzylsulfanyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19N3O2S/c27-21(16-29-15-17-7-3-1-4-8-17)24-20-13-11-19(12-14-20)23-26-25-22(28-23)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,24,27) |
InChI-Schlüssel |
HPLWGIUIWFKPOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


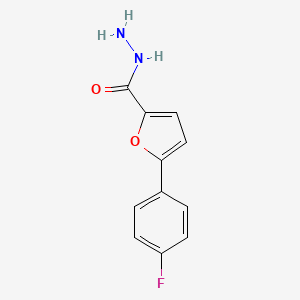
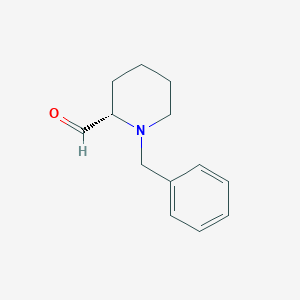


![3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)
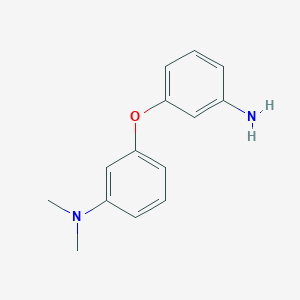
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)
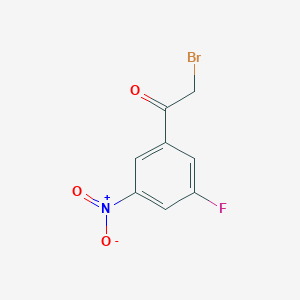
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine](/img/structure/B12444916.png)

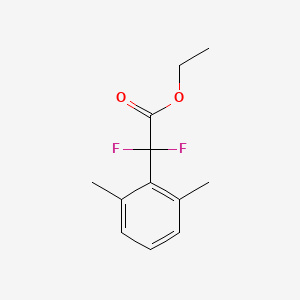
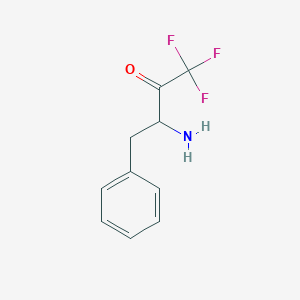
![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)
